N-benzyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a complex organic compound. It is related to the family of pyridopyrimidine derivatives . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated the antimicrobial and antifungal efficacy of compounds structurally related to the target chemical. For example, novel thienopyrimidine linked rhodanine derivatives have shown significant antimicrobial activity against various bacterial strains, including E. coli and B. subtilis, and antifungal potency against A. flavus and C. albicans, suggesting potential applications in treating infections caused by these pathogens (Kerru et al., 2019).
Anti-Inflammatory and Analgesic Agents
Compounds derived from similar chemical frameworks have been investigated for their anti-inflammatory and analgesic properties. A study on novel benzodifuranyl, thiazolopyrimidines, and other heterocyclic compounds derived from visnaginone and khellinone demonstrated significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting potential for development into new therapeutic agents (Abu‐Hashem et al., 2020).
Antitumor Activity
The synthesis and evaluation of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown promising antitumor activity, with some compounds displaying potency comparable to that of doxorubicin against various human cancer cell lines, including MCF-7, HeLa, and HCT-116. This indicates the potential of structurally related compounds for cancer therapy applications (Hafez & El-Gazzar, 2017).
Synthesis of Pharmacological Agents
The compound's structural class serves as a key intermediate in the synthesis of pharmacologically active agents. For instance, derivatives with a thieno[2,3-d]pyrimidine core have been synthesized as dual inhibitors of key enzymes such as thymidylate synthase and dihydrofolate reductase, showcasing the utility of these compounds in the design of antitumor agents with potential applications in cancer treatment (Gangjee et al., 2008).
Mechanism of Action
Target of Action
Similar compounds such as pyridopyrimidine derivatives have been known to target dihydrofolate reductase (dhfr), some kinases, and the biotin carboxylase .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit their targets with high affinity, thereby reducing the quantity of necessary substrates for the synthesis of crucial biomolecules .
Biochemical Pathways
Similar compounds have been found to inhibit the synthesis of rna and dna by reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Result of Action
Similar compounds have been found to stop the synthesis of rna and dna, leading to the death of cancer cells .
Properties
IUPAC Name |
N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-28-17-9-5-8-16(12-17)25-21(27)20-18(10-11-29-20)24-22(25)30-14-19(26)23-13-15-6-3-2-4-7-15/h2-9,12H,10-11,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJJLODPFPXFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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